5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester
Overview
Description
5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester is an organic compound with the molecular formula C15H14ClNO4S It is a derivative of benzoic acid, characterized by the presence of a chloro group, a sulfonyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-aminobenzoic acid and 4-methylbenzenesulfonyl chloride.
Reaction: The 5-chloro-2-aminobenzoic acid is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate.
Esterification: The intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products
Substitution: Products depend on the nucleophile used (e.g., methoxy-substituted derivatives).
Hydrolysis: The major product is 5-chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid.
Reduction: The major product is 5-chloro-2-[[(4-methylphenyl)sulfanyl]amino]benzoic acid methyl ester.
Scientific Research Applications
5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro group may also contribute to the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-aminobenzoic acid methyl ester
- 4-Methylbenzenesulfonyl chloride
- 5-Chloro-2-[[(4-methylphenyl)sulfanyl]amino]benzoic acid methyl ester
Uniqueness
5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester is unique due to the presence of both a sulfonyl group and a chloro group, which impart distinct chemical properties
Properties
IUPAC Name |
methyl 5-chloro-2-[(4-methylphenyl)sulfonylamino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-10-3-6-12(7-4-10)22(19,20)17-14-8-5-11(16)9-13(14)15(18)21-2/h3-9,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLAAIMUVLVAJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594287 | |
Record name | Methyl 5-chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247237-38-3 | |
Record name | Methyl 5-chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247237-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 5-chloro-2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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